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Butadiene

For Researchers, Scientists, and Drug Development
Professionals
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a crucial monomer in the

production of high-performance polymers such as Nylon 6,12, polyamides, polyesters, and

adhesives.[1][2] It also finds applications as a corrosion inhibitor, surfactant, and in the

formulation of coatings and fragrances.[1] While biotechnological routes using renewable

feedstocks are emerging, the traditional synthesis, originating from butadiene, remains a

cornerstone of its industrial production.[1][3] This guide provides a detailed technical overview

of the multi-step chemical process for converting butadiene into dodecanedioic acid.

The traditional synthesis is a four-step process:

Cyclotrimerization of Butadiene: Three molecules of 1,3-butadiene are catalytically converted

to 1,5,9-cyclododecatriene (CDT).

Hydrogenation of 1,5,9-Cyclododecatriene: The CDT is fully saturated to form

cyclododecane (CDAN).

Oxidation of Cyclododecane: CDAN is oxidized to a mixture of cyclododecanol (CDA) and

cyclododecanone (CDK).
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Nitric Acid Oxidation: The CDA/CDK mixture is oxidized to yield the final product,

dodecanedioic acid (DDDA).[2]

This document details the experimental protocols, reaction parameters, and quantitative

performance metrics for each stage of this established industrial process.

Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-
Cyclododecatriene (CDT)
The synthesis begins with the cyclotrimerization of 1,3-butadiene, a process typically catalyzed

by a Ziegler-Natta system.[4] The most common catalyst system consists of titanium

tetrachloride (TiCl₄) and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride

(EASC).[5][6] This reaction selectively produces 1,5,9-cyclododecatriene, primarily as a mixture

of isomers.

Caption: Workflow for the cyclotrimerization of butadiene to CDT.

Experimental Protocol
A continuous process for the cyclotrimerization of butadiene can be performed in a cascade of

reactors.[6]

Feed Preparation: Prepare separate feed streams. The first stream contains 1,3-butadiene. A

second stream contains the solvent (e.g., benzene or toluene), dried to a water content of

approximately 15 ppm.[6] A third stream contains TiCl₄ dissolved in the solvent, and a fourth

contains ethylaluminum sesquichloride (EASC) also dissolved in the solvent.[6]

Reaction: Continuously feed the streams into the first reactor of the cascade. Maintain the

reaction temperature between 40°C and 80°C and a pressure of approximately 2 bar.[4][7]

The molar ratio of the aluminum compound to the titanium compound is typically maintained

between 5:1 and 15:1.[8]

Catalyst Quenching: At the end of the reaction, the catalyst is deactivated, often by the

addition of methanol.[7]

Work-up and Purification: The reaction mixture is filtered. The resulting crude product,

containing CDT, byproducts (like 1,5-cyclooctadiene and 4-vinylcyclohexene), higher
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oligomers, and solvent, is separated by distillation to isolate CDT with a purity of ≥99%.[5][6]

Quantitative Data: Butadiene Trimerization
Parameter Value

Catalyst
System

Solvent Reference

Butadiene

Conversion
>95% TiCl₄ / EASC Benzene [6]

CDT Selectivity 87.2% - 90.2% TiCl₄ / EASC Benzene [6]

C₈ Isomers

Selectivity
3.9% - 5.4% TiCl₄ / EASC Benzene [6]

CDT Yield 93%

Nitrogen-Ligand

Supported Ti /

EASC

Toluene [9]

Reaction

Temperature
30°C - 80°C

TiCl₄ /

Alkylaluminum

Benzene,

Toluene
[7]

Reaction

Pressure
~2 bar Ziegler-Natta - [4]

Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to
Cyclododecane (CDAN)
In the second step, the three double bonds of 1,5,9-cyclododecatriene are fully saturated

through catalytic hydrogenation to produce cyclododecane. This is a high-yield reaction

typically performed at elevated temperature and pressure.

Experimental Protocol
The hydrogenation of CDT is carried out via a liquid-phase process.[10]

Reactor Charging: The 1,5,9-cyclododecatriene is charged into a high-pressure autoclave. A

hydrogenation catalyst, typically Raney Nickel, is added.[4]
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Hydrogenation: The reactor is sealed and purged with an inert gas like nitrogen before being

pressurized with hydrogen gas. The reaction is conducted at a temperature of 170°C - 200°C

and a pressure of 10 - 28 bar.[4][10]

Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating

complete saturation of the double bonds.

Catalyst Removal: After cooling and depressurization, the reaction mixture is filtered to

remove the solid catalyst. The resulting liquid is high-purity cyclododecane, which can be

used in the next step without further purification.

Quantitative Data: CDT Hydrogenation
Parameter Value Catalyst

Temperatur
e

Pressure Reference

Cyclododeca

ne Yield
Up to 99.9% Pd/Al₂O₃ Up to 140°C Up to 12 atm [11]

Reaction

Temperature

170°C -

180°C
Raney Nickel - - [4]

Reaction

Pressure
26 - 28 bar Raney Nickel - - [4]

Step 3: Air Oxidation of Cyclododecane to
Cyclododecanol/Cyclododecanone (CDA/CDK)
This step involves the liquid-phase oxidation of cyclododecane using air. A key feature of this

process is the use of boric acid, which serves to protect the initially formed cyclododecanol

from over-oxidation by converting it into a more stable borate ester.[12] This significantly

improves the selectivity towards the desired alcohol and ketone mixture.

Experimental Protocol
The oxidation of cyclododecane is a controlled process where conversion is deliberately kept

low to maximize selectivity.[10][13]
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Reaction Setup: High-purity cyclododecane (containing <0.3 wt% cyclododecanone) is mixed

with 2.0-6.5 wt% boric acid in a reactor.[13]

Oxidation: Air (or an oxygen-containing gas with 7-21 mol% O₂) is bubbled through the liquid

reaction mixture at a temperature of 155°C - 170°C and atmospheric pressure.[10][13] The

reaction is continued until a conversion of 5-25% is achieved.[13]

Hydrolysis: The resulting reaction mixture, containing unreacted cyclododecane and

cyclododecyl borate esters, is treated with hot water to hydrolyze the esters, releasing

cyclododecanol and regenerating boric acid.[12]

Separation: The organic phase is separated from the aqueous phase. Unreacted

cyclododecane is removed by vacuum distillation and recycled. The remaining product is a

mixture composed primarily of cyclododecanol (CDA) and cyclododecanone (CDK).[12]

Quantitative Data: Cyclododecane Oxidation
Parameter Value Catalyst

Temperatur
e

Conversion Reference

Selectivity to

CDA/CDK
>90% Boric Acid

155°C -

170°C
5-25% [13]

CDA in

Product Mix
80-90% Boric Acid

160°C -

180°C
- [4]

CDK in

Product Mix
10-20% Boric Acid

160°C -

180°C
- [4]

CDA Yield ~80% Boric Acid - - [12]

Step 4: Oxidation of CDA/CDK Mixture to
Dodecanedioic Acid (DDDA)
The final step is the oxidative cleavage of the C12 ring of the cyclododecanol and

cyclododecanone mixture to form the linear dodecanedioic acid. This is a vigorous oxidation

reaction, most commonly performed using nitric acid.

Caption: Final oxidation and purification steps to produce DDDA.
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Experimental Protocol
Reaction: The mixture of cyclododecanol and cyclododecanone is reacted with nitric acid.

This reaction is often catalyzed by the addition of copper and vanadium compounds.[4]

Crystallization: Upon completion of the reaction, the mixture is cooled. Dodecanedioic acid,

being a solid with limited solubility in the reaction medium at lower temperatures, crystallizes

out of the solution.[14]

Purification: The crystallized DDDA is collected by filtration. It is then washed with cold water

to remove residual nitric acid and soluble byproducts.[4] The solid product is subsequently

dried. This process can yield DDDA with a purity exceeding 99%.[4] The filtrate may be

processed further to recover smaller dicarboxylic acids that are formed as byproducts.[4]

Quantitative Data: Final Oxidation to DDDA
Parameter Value

Oxidizing
Agent

Catalyst Reference

DDDA Yield

(from CDA)
88% Nitric Acid

Copper,

Vanadium
[4]

Combined Acid

Yield (from CDK)
~94% Nitric Acid

Copper,

Vanadium
[4]

DDDA Purity >99% Nitric Acid
Copper,

Vanadium
[4]

DDDA Yield

(from specific

diol)

93.1%

Hydrogen

Peroxide / Acetic

Acid

Methanesulfonic

acid
[14]

Summary
The traditional chemical synthesis of dodecanedioic acid from butadiene is a robust, multi-

stage process that has been optimized for industrial-scale production. It begins with the precise

catalytic trimerization of a C4 building block into a C12 carbocycle, followed by saturation and a

two-step oxidative ring-opening to yield the final linear dicarboxylic acid. While each step

presents unique challenges, from catalyst sensitivity in the first stage to the control of selectivity
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in the third, the overall pathway is a well-established and efficient method for producing high-

purity DDDA, a vital component for the polymer industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1236620#traditional-chemical-synthesis-of-
dodecanedioic-acid-from-butadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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